1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea
Description
Significance of the Urea (B33335) Functionality in Bioactive Molecules and Medicinal Chemistry
The urea functionality is a crucial structural motif in a vast number of biologically active compounds and is of paramount importance in the field of medicinal chemistry. nih.govnih.gov This small, yet versatile group, consisting of a carbonyl group flanked by two nitrogen atoms, possesses a unique combination of hydrogen bond donor and acceptor capabilities. nih.gov This allows urea derivatives to form strong and specific interactions with biological targets such as proteins and enzymes, which is a fundamental principle in drug design. nih.gov
The ability of the urea moiety to establish multiple hydrogen bonds is a key factor in its prevalence in medicinal chemistry. These interactions contribute significantly to the binding affinity and selectivity of a drug molecule for its intended receptor, thereby influencing its therapeutic efficacy. nih.gov Furthermore, the physicochemical properties of the urea group can be fine-tuned by modifying its substituents, allowing medicinal chemists to optimize the drug-like properties of a compound, including its solubility, permeability, and metabolic stability. researchgate.net
The incorporation of a urea functional group can be found in a wide array of approved therapeutic agents, highlighting its broad applicability in treating various diseases. nih.gov Its presence is noted in drugs with diverse mechanisms of action, underscoring the adaptability of this functional group to different biological contexts.
Historical Context and Evolution of Urea Derivatives in Drug Discovery
The journey of urea in the realm of science began with its synthesis by Friedrich Wöhler in 1828, a landmark event that is often considered the dawn of modern organic chemistry. nih.govnih.gov This was the first time an organic compound was synthesized from inorganic starting materials, challenging the prevailing theory of vitalism. nih.gov However, the exploration of urea derivatives for their therapeutic potential began to gain significant traction in the 20th century.
One of the earliest examples of a urea-based medicinal agent is suramin, developed in the early 1900s for the treatment of African sleeping sickness. nih.govfrontiersin.org This complex molecule, containing multiple urea linkages, demonstrated the potential of this chemical scaffold in targeting infectious diseases. Following this, the discovery of sulfonylureas as effective treatments for type 2 diabetes further solidified the importance of urea derivatives in medicine. nih.gov
The latter half of the 20th century and the beginning of the 21st century witnessed a surge in the development of urea-containing drugs, particularly in the field of oncology. frontiersin.org The discovery of diarylurea compounds as potent kinase inhibitors, such as sorafenib, marked a significant milestone. researchgate.netfrontiersin.org This evolution was driven by advancements in synthetic organic chemistry, which provided the tools to create a vast diversity of urea derivatives, and a deeper understanding of molecular biology, which allowed for the rational design of targeted therapies. nih.gov
Classification and Structural Diversity of Diarylurea Scaffolds in Research
Diarylurea scaffolds represent a broad and structurally diverse class of compounds that are of significant interest in chemical and biological research. nih.gov The fundamental diarylurea structure consists of a central urea moiety with an aromatic ring attached to each of the nitrogen atoms. The versatility of this scaffold lies in the ability to introduce a wide variety of substituents onto these aromatic rings, leading to a vast library of compounds with distinct properties. nih.gov
The classification of diarylureas in research is often based on the nature and position of the substituents on the aryl rings. These substituents can range from simple alkyl and alkoxy groups to more complex heterocyclic systems. nih.gov The electronic and steric properties of these substituents play a crucial role in modulating the biological activity of the diarylurea compound. For instance, the introduction of specific functional groups can enhance the compound's ability to interact with a particular biological target or improve its pharmacokinetic profile.
The structural diversity of diarylurea scaffolds has been extensively explored in the context of developing inhibitors for various enzymes, particularly protein kinases. nih.gov By systematically modifying the aryl substituents, researchers can fine-tune the selectivity of the inhibitor for different kinases. This approach has been instrumental in the development of targeted cancer therapies. nih.gov The ability to create a wide range of structurally diverse diarylureas through combinatorial chemistry has further accelerated the discovery of novel bioactive molecules. nih.gov
Research Landscape and Emerging Trends for 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea and Related Analogs
Emerging trends in the field point towards the rational design and synthesis of diarylurea analogs with improved potency, selectivity, and pharmacokinetic properties. Researchers are increasingly employing computational modeling and structure-activity relationship (SAR) studies to guide the design of new derivatives. nih.gov This involves making systematic modifications to the core structure of this compound and evaluating the impact of these changes on its biological activity.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-aminophenyl)-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-19-13-8-6-12(7-9-13)17-14(18)16-11-4-2-10(15)3-5-11/h2-9H,15H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTLZJANTKDUCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Computational Characterization of Diarylurea Structures
Computational Chemistry Approaches for Molecular Understanding
Molecular Docking and Binding Mode Predictions with Biological Targets
Molecular docking simulations are pivotal computational tools used to predict the binding orientation and affinity of a small molecule, such as 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea, to a specific biological target. For diaryl urea (B33335) derivatives, a class to which this compound belongs, common targets include protein kinases and other enzymes implicated in various diseases. nih.govscispace.com Docking studies on structurally related phenyl-urea compounds have identified potential interactions with targets like Penicillin-Binding Protein 4 (PBP4) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. scispace.comnih.gov
Predictions for this compound suggest that its binding mode is largely dictated by the central urea moiety. This group is capable of forming critical hydrogen bond interactions within the active site of a target protein. nih.govresearchgate.net The N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. For instance, in kinase inhibition, the urea group often forms a bidentate (two-point) hydrogen bond with acidic residues, such as glutamate (B1630785), in the hinge region of the ATP binding site. nih.govresearchgate.net
| Potential Biological Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Protein Kinases (e.g., B-RAF, EGFR) | Glutamate, Aspartate, Threonine, Methionine | Hydrogen Bonding (Urea Moiety), Hydrophobic Interactions (Phenyl Rings) | nih.govscispace.comresearchgate.net |
| Penicillin-Binding Protein 4 (PBP4) | Not Specified | Hydrogen Bonding, Hydrophobic Interactions | nih.gov |
| Transforming Growth Factor Beta (TGF-β) Receptor Kinase | Not Specified | Strong Hydrogen Bonding, Hydrophobic Interactions | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For diaryl urea derivatives, QSAR studies have been instrumental in identifying the key molecular features that govern their efficacy as inhibitors of various targets, such as B-RAF kinase. nih.gov
QSAR models for this class of compounds often highlight the importance of several molecular descriptors. nih.govresearchgate.net Lipophilicity (typically represented by logP) is frequently identified as a key driver of activity; increased lipophilicity can enhance membrane permeability and binding to hydrophobic pockets in the target protein. nih.gov However, excessively high lipophilicity can negatively impact solubility. nih.gov
Other significant descriptors for diaryl ureas include:
Size and Shape: Molecular volume and the degree of branching can influence how well the molecule fits into the active site of a receptor. nih.govresearchgate.net
Electronic Properties: The distribution of charges, polarizability, and aromaticity affect the strength of intermolecular interactions, such as hydrogen bonding and pi-pi stacking. nih.gov
Topological Descriptors: Indices that describe molecular connectivity and shape, such as kappa shape indices, have been correlated with the antagonist activity of urea derivatives. researchgate.net
| Descriptor Type | Specific Descriptor Example | Influence on Biological Activity | Reference |
|---|---|---|---|
| Lipophilicity | logP | Often positively correlated with activity due to improved binding and permeability. | nih.gov |
| Electronic | Polarizability, Aromaticity | Affects the strength of intermolecular forces and binding affinity. | nih.gov |
| Steric/Size | Molecular Volume, Degree of Branching | Determines the conformational fit within the target's active site. | nih.govresearchgate.net |
| Topological | Kappa Shape Indices, Number of Rings | Correlates molecular structure and shape with activity. | researchgate.net |
Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)
The urea functional group is a powerful motif for directing both intramolecular and intermolecular interactions, primarily through hydrogen bonding. researchgate.netmdpi.com The two N-H groups of the urea moiety are excellent hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. researchgate.net This dual functionality allows this compound to form robust and directional interactions.
Intermolecular Interactions: In the solid state, diaryl urea molecules typically self-assemble into extended networks through intermolecular N-H···O=C hydrogen bonds. researchgate.netresearchgate.net Molecules link together to form one-dimensional chains or tapes. researchgate.net In these arrangements, the N-H of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule. researchgate.net This strong and predictable hydrogen bonding pattern is a defining characteristic of urea-based structures in crystals. researchgate.net The aromatic rings can further stabilize the packing through weaker C-H···π and π-π stacking interactions.
Intramolecular Interactions: While intermolecular bonding is dominant, intramolecular hydrogen bonds can also occur, influencing the molecule's conformation. An internal hydrogen bond could potentially form between one of the urea N-H groups and the oxygen of the methoxy (B1213986) group, or the nitrogen of the amino group, depending on the rotational conformation of the phenyl rings. However, the planar nature of the urea group and the phenyl rings often favors a more extended conformation where intermolecular interactions are maximized. The planarity of the molecule is a key feature, with all non-hydrogen atoms in similar structures being essentially co-planar. researchgate.net
Mechanism of Action Studies for Diarylurea Bioactivity
Identification and Validation of Molecular Targets
The diarylurea scaffold is a "privileged structure" in medicinal chemistry, frequently found in inhibitors of protein kinases. researchgate.net Key molecular targets for this class of compounds include:
Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for angiogenesis (the formation of new blood vessels).
Serine/Threonine Kinases: Most notably the Raf family of kinases (e.g., B-Raf), which are central components of the MAPK/ERK signaling pathway that regulates cell proliferation and survival.
Other Kinases: Diarylureas have also been shown to target members of the class III receptor tyrosine kinase subfamily. researchgate.netunipd.it
While the specific molecular targets of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea have not been empirically validated, its core structure strongly suggests that it would exhibit affinity for the ATP-binding sites of various protein kinases, similar to its better-known analogues.
Interaction Mechanisms with Enzymes and Receptors
The interaction of diarylurea derivatives with their biological targets is characterized by specific and well-defined binding modes. These interactions are fundamental to their function as inhibitors or modulators.
Diarylurea compounds typically function as Type II kinase inhibitors. This classification is defined by a distinct binding mechanism:
They bind to the kinase in its inactive "DFG-out" conformation, where the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped.
This binding mode allows the inhibitor to occupy not only the ATP-binding site but also an adjacent hydrophobic pocket, conferring a higher degree of selectivity compared to inhibitors that bind to the active "DFG-in" conformation.
The central urea (B33335) moiety is critical for this interaction. It forms key hydrogen bonds with conserved amino acid residues in the hinge region of the kinase. Specifically, one of the urea N-H groups typically donates a hydrogen bond to the side chain of a conserved glutamate (B1630785) residue in the C-helix, while the urea carbonyl oxygen accepts a hydrogen bond from the backbone N-H of the conserved aspartate residue of the DFG motif. nih.gov
Table 1: Typical Hydrogen Bond Interactions of Diarylurea Kinase Inhibitors
| Interacting Group on Urea | Interacting Amino Acid Residue (in Kinase) | Type of Interaction |
|---|---|---|
| N-H (donor) | Glutamate (Glu) side chain carboxyl | Hydrogen Bond |
These interactions anchor the molecule in the active site, allowing the flanking phenyl rings to establish further stabilizing hydrophobic and van der Waals interactions. nih.gov
Beyond kinase inhibition, some diarylurea derivatives have been identified as allosteric modulators of G protein-coupled receptors (GPCRs), such as the cannabinoid type-1 (CB1) receptor. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) ligand binding site. This binding event induces a conformational change in the receptor, which in turn alters the binding affinity and/or efficacy of the endogenous ligand.
This mechanism can result in either a potentiation (positive allosteric modulation) or an inhibition (negative allosteric modulation) of the receptor's normal signaling activity. Whether this compound possesses such activity is undetermined, but it represents a known mechanism for the diarylurea class.
Modulation of Cellular Signaling Pathways
By inhibiting key kinases or modulating receptors, diarylurea compounds can profoundly impact intracellular signaling cascades. The specific pathways affected are a direct consequence of the molecular targets they engage.
MAPK/ERK Pathway: By inhibiting Raf kinases, diarylureas can block the entire Raf/MEK/ERK signaling cascade, which is frequently hyperactivated in various cancers and leads to uncontrolled cell proliferation.
Angiogenesis Pathways: Inhibition of VEGFR and PDGFR by diarylureas disrupts the signaling necessary for the growth of new blood vessels, a process essential for tumor growth and metastasis.
PI3K/Akt/mTOR and Hedgehog Pathways: Some diarylurea derivatives have been developed to simultaneously inhibit the PI3K/Akt/mTOR and Hedgehog (Hh) signaling pathways, both of which are critical for cancer cell growth, survival, and drug resistance. nih.gov
The potential for this compound to modulate these or other pathways would depend on its specific target affinity and selectivity profile.
Role of Specific Functional Groups (e.g., Amino, Methoxy (B1213986), Urea) in Conferring Bioactivity
Urea Moiety (-NH-CO-NH-): This is the central pharmacophore. As previously described, it acts as a rigid hydrogen bond donor-acceptor unit that is essential for anchoring the molecule into the active site of target kinases. nih.gov Its planarity and electronic properties are critical for high-affinity binding.
Amino Group (-NH2) on the Phenyl Ring: The primary amino group is a strong hydrogen bond donor and can significantly influence the molecule's polarity and solubility. Its presence can facilitate additional interactions with amino acid residues in the target's binding pocket, potentially enhancing binding affinity or contributing to selectivity.
Table 2: Functional Group Contributions to the Bioactivity of this compound
| Functional Group | Potential Role in Bioactivity |
|---|---|
| Urea Linkage | Primary pharmacophore; forms key hydrogen bonds with kinase hinge region. |
| 4-Aminophenyl Group | Provides a scaffold; amino group acts as a hydrogen bond donor, influences polarity. |
Structure Activity Relationships Sar of 1 4 Aminophenyl 3 4 Methoxyphenyl Urea Analogs
Impact of Substituent Modifications on Biological Potency and Selectivity
Modifications to the substituents on the phenyl rings of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea analogs can significantly influence their biological potency and selectivity. The electronic properties and size of these substituents play a crucial role in the interaction with biological targets.
For instance, in a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs, introducing substituents with different electronic properties and sizes to the phenethyl group affected their potency as CB1 receptor negative allosteric modulators. nih.gov It was observed that substitutions at the 3-position, such as with chloro, fluoro, or methyl groups, led to enhanced CB1 potency, while analogs with substitutions at the 4-position were generally less potent. nih.gov
In another study on biphenyl (B1667301) urea (B33335) derivatives as selective CYP1B1 inhibitors, a meta-chloro-substituted biphenyl urea demonstrated the highest potency with an IC50 value of 5 nM and displayed excellent selectivity over other cytochrome P450 enzymes. nih.govresearchgate.net Similarly, methoxy-substituted biphenyl ureas also showed potent and selective inhibition of CYP1B1. nih.govresearchgate.net
The table below summarizes the impact of different substituents on the biological activity of urea-based compounds from various studies.
| Parent Compound Scaffold | Substituent Modification | Position of Modification | Observed Impact on Biological Activity |
| 3-(4-chlorophenyl)-1-(phenethyl)urea | Chloro (Cl) | 3-position of phenethyl group | Enhanced CB1 receptor potency nih.gov |
| 3-(4-chlorophenyl)-1-(phenethyl)urea | Fluoro (F) | 3-position of phenethyl group | Enhanced CB1 receptor potency nih.gov |
| 3-(4-chlorophenyl)-1-(phenethyl)urea | Methyl (CH3) | 3-position of phenethyl group | Enhanced CB1 receptor potency nih.gov |
| Biphenyl urea | meta-Chloro (Cl) | meta-position of a phenyl ring | Potent and highly selective CYP1B1 inhibition nih.govresearchgate.net |
| Biphenyl urea | Methoxy (B1213986) (OCH3) | Not specified | Potent and selective CYP1B1 inhibition nih.govresearchgate.net |
Investigation of Positional Isomerism and Its Influence on Activity Profiles
The position of substituents on the aromatic rings of diaryl urea compounds is a critical determinant of their biological activity. Studies on various analogs have demonstrated that altering the substitution pattern can lead to significant changes in potency and selectivity.
For example, in the development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs, it was found that substitutions at the 3-position of the phenethyl group resulted in more potent compounds compared to those substituted at the 4-position. nih.gov This highlights the sensitivity of the biological target to the spatial arrangement of the substituents.
Similarly, research on ketamine esters with various substituents on the benzene (B151609) ring (including Cl, Me, OMe, CF3, and OCF3) revealed that 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts. mdpi.com This suggests that the ortho and meta positions are more favorable for interaction with the target receptor.
In a study of antiplasmodial 1,2,5-oxadiazoles, the activity of nitro- and amino-substituted phenyl derivatives was compared. mdpi.com The (4-nitrophenyl) and (4-aminophenyl) compounds were found to be more active than their respective 3-substituted analogs, indicating a preference for para-substitution in that particular scaffold. mdpi.com
The following table illustrates the influence of positional isomerism on the activity of different classes of compounds.
| Compound Class | More Active Isomer Position(s) | Less Active Isomer Position(s) |
| 3-(4-chlorophenyl)-1-(phenethyl)urea Analogs | 3-position on phenethyl group nih.gov | 4-position on phenethyl group nih.gov |
| Aromatic Ring-Substituted Ketamine Esters | 2- and 3-positions on benzene ring mdpi.com | 4-position on benzene ring mdpi.com |
| Substituted Phenyl 1,2,5-Oxadiazoles | 4-position (para) mdpi.com | 3-position (meta) mdpi.com |
Role of Stereochemistry in Ligand-Target Interactions and Bioactivity
While specific studies on the stereochemistry of this compound were not found, the principles of stereochemistry are fundamental in medicinal chemistry. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with a biological target, which is often a chiral protein.
For N,N'-diphenylureas, the conformation is influenced by substitution on the nitrogen atoms. nih.gov They generally adopt a trans,trans conformation in both solution and solid states. nih.gov However, the introduction of N-methyl groups can cause a shift from the trans,trans to a cis,cis conformation. nih.gov This conformational change can alter the way the molecule presents its key interacting groups, such as the urea moiety, to the binding site of a receptor or enzyme.
Strategies for Analog Design and Lead Optimization Based on SAR
Structure-activity relationship (SAR) data is instrumental in guiding the design of new analogs and optimizing lead compounds to improve their pharmacological properties. A common strategy involves identifying a lead compound and then systematically modifying its structure to enhance potency, selectivity, and pharmacokinetic profiles.
One approach is to introduce various substituents at different positions of the core structure to probe the chemical space around the biological target. For example, in the optimization of 3-(4-chlorophenyl)-1-(phenethyl)urea-based CB1 negative allosteric modulators, substituents with varying electronic properties and sizes were introduced to the phenethyl group to define the SAR. nih.gov
Another strategy is scaffold hopping, where the core structure of a lead compound is replaced with a different chemical scaffold while retaining the key pharmacophoric elements. This can lead to the discovery of novel chemical series with improved properties. For instance, the mimicry of potent and selective CYP1B1 inhibitors led to the design of a new class of inhibitors based on a 'biphenyl ureas' scaffold. nih.gov
Lead optimization also focuses on improving metabolic stability and oral bioavailability. In the development of transient receptor potential vanilloid 1 (TRPV1) antagonists, further optimization of an initial lead compound resulted in a new analog with substantially improved microsome stability and oral bioavailability. nih.gov
The table below outlines some common strategies used in analog design and lead optimization.
| Strategy | Description | Example Application |
| Substituent Modification | Systematically altering substituents on a lead scaffold to improve activity and selectivity. | Introducing Cl, F, and Me groups to the phenethyl moiety of 3-(4-chlorophenyl)-1-(phenethyl)urea to enhance CB1 potency. nih.gov |
| Scaffold Hopping | Replacing the core structure of a lead compound with a new scaffold while maintaining key pharmacophoric features. | Designing 'biphenyl ureas' to mimic other selective CYP1B1 inhibitors. nih.gov |
| Pharmacokinetic Optimization | Modifying a compound to improve properties like metabolic stability and oral bioavailability. | Optimization of a TRPV1 antagonist to enhance its in vivo characteristics. nih.gov |
| Rational Drug Design | Utilizing computational methods and understanding of the biological target to design new molecules. | Employed in the design of novel pyridine–urea hybrid compounds with anticancer activity. mdpi.com |
Significance of the Urea Moiety in Establishing Key Drug-Target Interactions
The urea moiety is a privileged functional group in medicinal chemistry due to its unique hydrogen bonding capabilities, which are crucial for establishing strong and specific interactions with biological targets. nih.gov The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. nih.gov
This ability to form multiple hydrogen bonds allows urea-containing compounds to effectively interact with the active sites of enzymes and receptors. nih.gov For example, X-ray structural studies of a urea-derived inhibitor bound to soluble epoxide hydrolase (sEH) demonstrated that the urea moiety mimics the transition state of the enzyme-catalyzed reaction by forming strong hydrogen bonds with key amino acid residues in the active site. nih.gov
The urea linker has been shown to be involved in key hydrogen bonding interactions in various other drug-target complexes as well. nih.gov In many kinase inhibitors, the urea moiety is essential for binding to the hinge region of the kinase domain. frontiersin.org The planarity and conformational preferences of the urea group, which are influenced by the nature of its substituents, also play a significant role in its ability to properly orient the molecule within the binding pocket for optimal interaction. nih.gov
The importance of the urea moiety is underscored by its presence in a large number of drugs and bioactive compounds with a wide range of therapeutic applications. frontiersin.org Its role in drug design extends to modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. nih.gov
Advanced Analytical Methodologies for Characterization and Quantification of Urea Compounds in Research
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are paramount for the separation of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea from reactants, byproducts, or complex sample matrices, allowing for its accurate quantification. The choice of technique depends on the required sensitivity, selectivity, and the nature of the sample.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like substituted ureas. For diarylureas, reversed-phase HPLC is typically the method of choice. This approach utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Detailed research on phenylurea herbicides demonstrates the effectiveness of HPLC with a C18 reversed-phase column and a mobile phase consisting of an acetonitrile-water gradient. nih.gov Detection is commonly achieved using a diode-array detector (DAD), which can monitor absorbance at specific wavelengths, such as 245 nm for phenylureas. nih.gov While specific methods for this compound are not detailed in the provided literature, a similar approach would be a logical starting point for method development. Hydrophilic Interaction Liquid Chromatography (HILIC) presents another viable option for highly polar urea (B33335) compounds that show little retention in reversed-phase systems.
Table 1: Illustrative HPLC Conditions for Analysis of Phenyl Urea Compounds
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 250mm x 4.6mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724)/Water Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | Diode-Array Detection (DAD) at ~245 nm |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
| Injection Volume | 5-20 µL |
This table represents typical starting conditions for the analysis of phenylurea compounds and would require optimization for this compound.
Liquid Chromatography–Mass Spectrometry (LC-MS/MS)
For enhanced sensitivity and unparalleled selectivity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This hyphenated technique is particularly powerful for quantifying trace levels of compounds in complex biological or environmental samples. The mass spectrometer provides molecular weight and structural information, confirming the identity of the analyte with high confidence.
In the analysis of a novel diarylurea EGFR inhibitor, a validated LC-MS/MS method was established using a C18 column with gradient elution. nih.gov Detection was performed on a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which offers high specificity by monitoring a specific precursor-to-product ion transition. nih.govresearchgate.net For this compound, a similar method would involve optimizing the ionization source (e.g., electrospray ionization - ESI) and identifying unique MRM transitions. Derivatization, for instance with camphanic chloride, can also be employed to improve chromatographic retention and separation for certain urea compounds. bioanalysis-zone.com
Table 2: Example LC-MS/MS Parameters for a Diarylurea Compound
| Parameter | Condition |
|---|---|
| Chromatography | UHPLC with C18 column |
| Mobile Phase | Acetonitrile and Water (with formic acid or ammonium (B1175870) acetate) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Triple Quadrupole in Multiple Reaction Monitoring (MRM) mode |
| Example MRM Transition | m/z 507.24→436.18 (for ZCJ14, a diarylurea) nih.gov |
| Run Time | < 5 minutes |
This table is based on the analysis of a different diarylurea compound and serves as an example of a potential analytical approach. nih.gov
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of planar chromatography that offers several advantages, including parallel analysis of multiple samples, cost-effectiveness, and simplicity. researchgate.net For the quantitative analysis of urea, HPTLC methods have been successfully developed.
One such method for urea in milk utilizes a Silica Gel 60 F254 HPTLC plate with densitometric scanning for quantification. After separation, the plate is often treated with a derivatization agent to visualize the compound spots and enhance detection sensitivity. While specific HPTLC methods for this compound are not available, the techniques used for urea and other polar derivatives could be adapted. Reverse-phase HPTLC plates (e.g., RP-18) are also an option for separating such compounds. connectjournals.com
Table 3: General HPTLC Method Parameters for Urea Analysis
| Parameter | Condition |
|---|---|
| Stationary Phase | HPTLC Silica Gel 60 F254 plates |
| Mobile Phase | Mixture of polar and non-polar solvents (e.g., n-butanol, n-propanol, water) |
| Application | Automated applicator (e.g., Linomat) |
| Detection | Densitometric scanning post-derivatization |
| Derivatization Reagent | p-dimethylaminobenzaldehyde (for urea) |
This table outlines a general approach for urea analysis that could be modified for substituted diarylureas.
Spectrophotometric and Colorimetric Methods for Detection
Spectrophotometric methods are often used for the rapid quantification of urea and its derivatives, typically relying on a chemical reaction that produces a colored product. These assays are generally simple, cost-effective, and suitable for high-throughput screening.
Diacetyl Monoxime (DAMO-TSC) Based Assays
The diacetyl monoxime (DAMO) method is a classic colorimetric assay for urea. The reaction involves the condensation of urea with diacetyl monoxime in a strong acid medium, often in the presence of thiosemicarbazide (B42300) (TSC) and ferric ions, to produce a pink-colored chromophore. nih.govresearchgate.net The intensity of the color, measured by a spectrophotometer at a maximum absorbance of around 520 nm, is directly proportional to the urea concentration. plos.orgplos.org
This method is valued for its stability and the fast reaction time. nih.gov While this assay is highly effective for urea itself, its applicability to N,N'-disubstituted ureas like this compound would need to be validated, as the substitution on the urea nitrogen atoms could hinder the condensation reaction. The assay's specificity can be a concern, as it may react with other urea derivatives like citrulline. plos.org
Enzyme-Based Spectrophotometric Methods (e.g., Urease)
Enzyme-based assays offer high specificity for the determination of urea. The most common method employs the enzyme urease, which specifically catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. The resulting ammonia can then be quantified using various colorimetric reactions, such as the Berthelot (indophenol) method. nih.gov In this subsequent reaction, ammonia reacts with a phenol (B47542) compound and hypochlorite (B82951) in an alkaline medium to form a blue-green indophenol (B113434) dye, which is measured spectrophotometrically at approximately 670 nm.
A significant advantage of this method is its high specificity, as urease acts only on urea. nih.gov However, a major limitation for the analysis of this compound is that urease is generally considered specific to urea and does not act on most substituted ureas. Therefore, this method is likely unsuitable for the direct quantification of this compound, though it could be used to ensure that a sample is free from contamination by unsubstituted urea.
Table 4: Summary of Spectrophotometric Methods
| Method | Principle | Wavelength (λmax) | Applicability to this compound |
|---|---|---|---|
| DAMO-TSC | Condensation reaction forming a pink chromophore. nih.gov | ~520 nm plos.orgplos.org | Potentially applicable, but requires validation due to substitutions on urea nitrogens. |
| Urease-Berthelot | Enzymatic hydrolysis of urea to ammonia, followed by colorimetric detection of ammonia. | ~670 nm | Likely not applicable for direct measurement due to enzyme specificity for unsubstituted urea. nih.gov |
Berthelot Reaction Principle and Applications
The Berthelot reaction is a well-established colorimetric method for the determination of ammonia. wikipedia.org Its application extends to the quantification of urea, which can be enzymatically hydrolyzed by urease to produce ammonia and carbon dioxide. wikipedia.orglabcarediagnostics.comlinear.es The liberated ammonia is then quantified, providing an indirect measure of the urea concentration.
The fundamental principle of the Berthelot reaction involves the reaction of ammonia with a phenol (or a substituted phenol like salicylate) and a hypochlorite solution in an alkaline medium. labcarediagnostics.comresearchgate.netrsc.org This reaction proceeds in several steps:
Formation of Monochloramine: Ammonia reacts with hypochlorite to form monochloramine. researchgate.net
Formation of Quinonechlorimine: The monochloramine then reacts with a phenolic compound to form a quinonechlorimine. researchgate.net
Formation of Indophenol: Finally, the quinonechlorimine couples with another molecule of the phenolic compound to produce a blue-green colored indophenol dye. labcarediagnostics.comresearchgate.net The intensity of the resulting color is directly proportional to the ammonia concentration and can be measured spectrophotometrically. researchgate.net
A catalyst, typically sodium nitroprusside, is often employed to enhance the reaction kinetics and increase the sensitivity of the assay. linear.esresearchgate.net
For the analysis of this compound, the direct application of the Berthelot reaction is complex. The enzymatic hydrolysis with urease to produce ammonia is not feasible due to the substituted nature of the urea. However, the presence of the primary aromatic amine group (-NH2) on the aminophenyl moiety presents a potential avenue for analysis, as this group can also react under the conditions of the Berthelot reaction. wikipedia.org Aromatic amines are known to undergo reactions that could potentially interfere with or be adapted for colorimetric analysis. easetolearn.comslideshare.net
It is important to note that the sensitivity of the Berthelot reagent can be affected by the presence of other amines, which may lead to interferences. wikipedia.org Therefore, careful optimization and validation would be necessary to adapt this method for the direct quantification of this compound. Variations of the Berthelot reagent, such as the use of sodium salicylate (B1505791) in place of the more toxic phenol, have been developed to improve safety and performance. rsc.orgyoutube.com
Table 1: Key Steps and Components of the Berthelot Reaction
| Step | Reactants | Product | Catalyst |
| 1 | Ammonia + Hypochlorite | Monochloramine | - |
| 2 | Monochloramine + Phenolic Compound | Quinonechlorimine | Sodium Nitroprusside |
| 3 | Quinonechlorimine + Phenolic Compound | Indophenol (Colored) | - |
Electrochemical Methods for Detection and Quantification
Electrochemical methods offer a sensitive and often rapid approach for the analysis of various compounds, including urea and its derivatives. These techniques are typically based on monitoring redox reactions at an electrode surface. nih.gov For urea analysis, a common strategy involves the use of biosensors. nih.govacs.org
Urea biosensors often employ the enzyme urease, which is immobilized on an electrode. nih.govgoogle.com The urease catalyzes the hydrolysis of urea into ammonium ions (NH4+) and bicarbonate ions (HCO3-). nih.gov The resulting change in the local chemical environment, such as a change in pH or the production of ammonium ions, can then be detected by a transducer. nih.govgoogle.com Various types of transducers are used, including potentiometric, amperometric, and conductometric sensors. nih.gov For instance, an ammonium ion-selective electrode can be used to measure the concentration of the produced ammonium ions, which is proportional to the initial urea concentration. google.com
In the context of this compound, an enzymatic approach with urease is not directly applicable. However, the electrochemical properties of the molecule itself can be exploited for direct electrochemical detection. The presence of the electroactive aminophenyl and methoxyphenyl groups suggests that the compound can be oxidized at an electrode surface.
Techniques such as cyclic voltammetry, differential pulse voltammetry, and amperometry could be employed to study the electrochemical behavior of this compound. The oxidation of the aromatic amine group is a well-known electrochemical process. By applying a potential to a working electrode, an oxidation peak corresponding to the aminophenyl moiety would be expected. The height or area of this peak would be proportional to the concentration of the compound in the sample.
The development of an electrochemical sensor for this specific compound would involve the selection of a suitable electrode material (e.g., glassy carbon, gold, or a modified electrode) and the optimization of experimental parameters such as pH, scan rate, and detection potential. The potential for interferences from other electroactive species in a sample matrix would also need to be carefully evaluated.
Table 2: Comparison of Electrochemical Detection Strategies for Urea and a Substituted Urea
| Analytical Target | Detection Principle | Key Component | Measurable Signal |
| Urea | Enzymatic Hydrolysis | Urease Enzyme | Change in pH or Ammonium Ion Concentration |
| This compound | Direct Oxidation | Electroactive Functional Groups (e.g., Aminophenyl) | Oxidation Current |
Chemiluminescence Detection Techniques
Chemiluminescence (CL) is the emission of light as a result of a chemical reaction. This phenomenon provides the basis for highly sensitive analytical methods. nih.gov For the determination of urea, several chemiluminescence systems have been developed.
One common approach involves the reaction of urea with an oxidizing agent in an alkaline medium, which produces a light-emitting species. For example, the reaction between urea and hypobromite (B1234621) has been shown to generate chemiluminescence with a maximum emission at 510 nm. rsc.orgresearchgate.net This reaction can be utilized in a flow injection analysis system for the rapid and sensitive quantification of urea. rsc.org The presence of sensitizers, such as xanthene dyes, can enhance the chemiluminescence intensity, thereby improving the detection limits. researchgate.net
Another important chemiluminescent probe is lucigenin (B191737) (bis-N-methylacridinium nitrate). nih.govcaymanchem.com Lucigenin-based chemiluminescence has been widely applied in various analytical assays. nih.gov The reaction of lucigenin with hydrogen peroxide in an alkaline medium is a classic example, and this system can be influenced by the presence of various analytes, allowing for their indirect determination. nih.gov Furthermore, lucigenin can be used to detect superoxide (B77818) radicals, which may be generated in certain enzymatic reactions. caymanchem.comresearchgate.net
For the analysis of this compound, a direct chemiluminescence reaction with an oxidant could be explored. The presence of the electron-rich aromatic rings and the amine group might influence the reaction pathway and the characteristics of the light emission. It is also conceivable that the compound could act as a catalyst or an inhibitor in an existing chemiluminescence system, providing a basis for its indirect quantification.
For instance, the interaction of this compound with a system like lucigenin-hydrogen peroxide or a reaction involving an oxidant like hypobromite could be investigated. The potential for the compound to enhance or quench the chemiluminescence signal would be the basis for a quantitative method. As with other analytical techniques, the specificity of the method would need to be carefully assessed to account for potential interferences from other compounds in the sample.
Table 3: Overview of Chemiluminescence Systems for Urea Analysis
| Chemiluminescence System | Principle | Potential Application for this compound |
| Urea-Hypobromite | Direct oxidation of urea leading to light emission. rsc.orgresearchgate.net | Investigation of a direct oxidation reaction or its effect on the baseline chemiluminescence. |
| Luciferin-based systems | Enzymatic or chemical reactions involving luciferin (B1168401) to produce light. researchgate.net | Exploring the potential of the compound to participate in or interfere with the luciferin reaction pathway. |
| Lucigenin-based systems | Reaction of lucigenin with an oxidant (e.g., H2O2) or a coreactant. nih.gov | Examining the catalytic, enhancing, or quenching effect of the compound on the lucigenin chemiluminescence. |
Infrared Spectrometry for Qualitative and Quantitative Analysis
Infrared (IR) spectrometry is a powerful technique for the identification and quantification of chemical compounds based on their interaction with infrared radiation. derpharmachemica.com The IR spectrum of a molecule provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. derpharmachemica.comdocbrown.info
The IR spectrum of urea is well-characterized and exhibits several distinct absorption bands corresponding to the vibrations of its functional groups. docbrown.inforesearchgate.net These include:
N-H stretching vibrations: Typically observed as a broad band in the region of 3200-3600 cm⁻¹. docbrown.info
C=O stretching vibration (Amide I band): A strong absorption peak around 1680-1700 cm⁻¹. docbrown.inforesearchgate.net
N-H bending vibration (Amide II band): Found in the region of 1598-1650 cm⁻¹. researchgate.net
C-N stretching vibrations: Appear at approximately 1450 cm⁻¹. docbrown.inforesearchgate.net
For the compound this compound, the IR spectrum would be more complex due to the presence of the aromatic rings and the methoxy (B1213986) group, in addition to the urea moiety. The expected characteristic absorption bands for this molecule would include:
N-H stretching vibrations from both the urea linkage and the primary amine group, likely appearing as multiple peaks in the 3100-3500 cm⁻¹ region. mdpi.com
C-H stretching vibrations from the aromatic rings and the methyl group of the methoxy substituent.
C=O stretching vibration of the urea group, expected around 1630-1700 cm⁻¹. mdpi.com
N-H bending vibrations from the urea and the primary amine.
C=C stretching vibrations from the aromatic rings, typically in the 1400-1600 cm⁻¹ region.
C-N stretching vibrations of the urea and the aromatic amine.
C-O stretching vibration of the methoxy group.
The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of overlapping vibrations that is unique to the molecule. docbrown.info
Quantitative analysis using IR spectrometry is also possible by measuring the intensity of a characteristic absorption band and relating it to the concentration of the analyte via a calibration curve. derpharmachemica.com For this compound, a strong and well-resolved peak, such as the C=O stretching band, could be selected for quantification.
Table 4: Predicted Infrared Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (Urea & Amine) | Stretching | 3100 - 3500 |
| C-H (Aromatic & Aliphatic) | Stretching | 2850 - 3100 |
| C=O (Urea) | Stretching (Amide I) | 1630 - 1700 |
| N-H (Urea & Amine) | Bending (Amide II) | 1550 - 1650 |
| C=C (Aromatic) | Stretching | 1400 - 1600 |
| C-N (Urea & Amine) | Stretching | 1200 - 1450 |
| C-O (Methoxy) | Stretching | 1000 - 1300 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(4-aminophenyl)-3-(4-methoxyphenyl)urea, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : React 4-aminophenol with a phenyl carbamate derivative (e.g., phenyl 4-substituted carbamate) in acetonitrile with a base like DABCO (1,4-diazabicyclo[2.2.2]octane) at reflux (~65°C) to form the urea backbone .
- Step 2 : Purify the crude product via recrystallization or column chromatography. For analogs, substituents on the aromatic rings (e.g., methoxy, chloro) influence reactivity; adjust stoichiometry and temperature accordingly.
- Optimization : Use trifluoroacetic acid (TFA) in 2,2,2-trifluoroethanol (TFE) to enhance coupling efficiency, as demonstrated for structurally similar ureas .
Q. What analytical techniques are critical for characterizing this compound and validating its purity?
- Techniques :
-
NMR Spectroscopy : Analyze and NMR to confirm aromatic proton environments and urea linkage. For example, urea NH protons typically appear at δ 8.5–9.5 ppm in DMSO-d .
-
LCMS/HRMS : Confirm molecular weight (e.g., [M+H] peaks) and isotopic patterns. A deviation >2 ppm suggests impurities or incorrect adducts.
-
IR Spectroscopy : Validate urea C=O stretches (~1640–1680 cm) and aromatic C-H bends .
Key Spectral Data Example Values (From Analogous Ureas) NMR (DMSO-d) δ 9.2 (s, NH), 7.4–6.8 (m, aromatic H) LCMS (ES+) m/z 289.1 [M+H] HRMS (Calculated) CHNO: 288.1012
Advanced Research Questions
Q. How can molecular docking studies be designed to investigate the interaction of this urea derivative with biological targets (e.g., kinases)?
- Methodology :
- Software : Use AutoDock4 or Vina with flexible side-chain receptor modeling to account for induced-fit binding .
- Parameters :
- Grid box size: 60 × 60 × 60 Å centered on the active site.
- Lamarckian genetic algorithm with 100 runs for conformational sampling.
- Validation : Compare docking scores (ΔG) with known inhibitors. For example, pyridine-urea analogs showed binding affinities <−8 kcal/mol to kinase targets .
Q. How do structural modifications (e.g., substituent changes) influence its antiproliferative activity, and how can SAR be systematically evaluated?
- SAR Strategy :
- Core Modifications : Replace methoxy groups with electron-withdrawing groups (e.g., Cl, CF) to enhance target binding. For instance, 4-chloro-3-trifluoromethyl substitutions improved activity against MCF-7 cells .
- Side Chains : Introduce morpholinoethyl or piperidinyl groups to modulate solubility and membrane permeability .
- Assays : Test in vitro cytotoxicity using the NCI-60 panel or MTT assays. EC values <10 µM indicate promising leads .
Q. How should researchers resolve contradictions in solubility and bioactivity data across different experimental setups?
- Approach :
- Solubility : Use standardized solvents (e.g., DMSO stock solutions diluted in PBS) and report concentrations via UV-Vis (λmax ~280 nm in EtOH) .
- Bioactivity : Normalize data to positive controls (e.g., doxorubicin) and account for cell line-specific metabolic activity. For urea derivatives, discrepancies may arise from hydrolysis under acidic conditions .
Q. What strategies are effective for designing analogs to improve metabolic stability without compromising target affinity?
- Design Principles :
- Steric Shielding : Add bulky substituents (e.g., 2,4,6-trimethylphenyl) near the urea moiety to reduce enzymatic degradation .
- Isosteric Replacement : Replace labile groups (e.g., methoxy) with bioisosteres like trifluoromethoxy or methylsulfonyl .
- Prodrug Approaches : Mask polar groups (e.g., amino) with acetyl or PEGylated prodrugs to enhance pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
